[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
Description
This compound is a chiral sulfinamide derivative featuring a dicyclohexylphosphino group, a benzyloxy-substituted phenyl ring, and a phenylmethyl moiety. The stereochemical configuration—[S(R)] for the sulfinamide sulfur and (S) for the benzylic carbon—renders it a critical ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenations or cross-couplings . Its synthesis typically involves multi-step protocols, including chiral resolution and phosphine coordination, as inferred from analogous procedures in and . Commercial availability (CAS: 2241598-32-1) underscores its utility in academic and industrial research .
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50NO2PS/c1-37(2,3)42(39)38(4)35(30-20-11-6-12-21-30)33-26-17-27-34(40-28-29-18-9-5-10-19-29)36(33)41(31-22-13-7-14-23-31)32-24-15-8-16-25-32/h5-6,9-12,17-21,26-27,31-32,35H,7-8,13-16,22-25,28H2,1-4H3/t35-,42+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOQEGACEUAPOD-OFGIETDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis from Chiral Intermediate Precursors
A pivotal method, adapted from CN101538280A, involves a two-step sequence:
-
Synthesis of Chiral Oxazoline Intermediate :
-
Reactants : 2-Cyanophenol and L-amino alcohols (e.g., L-leucinol, L-valinol) under anhydrous conditions.
-
Catalyst : Anhydrous ZnCl₂ (5–10 mol%) in chlorobenzene at reflux (110°C, 24 hours).
-
Outcome : Forms 2-[(4S)-4,5-dihydro-4-R-2-oxazolinyl]phenol, where R varies with the amino alcohol (e.g., -CH₂CH(CH₃)₂ for L-leucinol).
-
Workup : Chlorobenzene removal, aqueous extraction with chloroform, and column chromatography (silica gel, hexane/ethyl acetate).
-
-
Phosphorylation and Sulfinamide Formation :
-
Reactants : Oxazoline intermediate and phenylphosphonic dichloride (PhPOCl₂) in toluene/triethylamine (3:1 v/v) at reflux (24 hours).
-
Key Step : Phosphine group introduction via nucleophilic substitution at the aryl position.
-
Sulfinamide Integration : Reacts with tert-butanesulfinamide derivative under Mitsunobu conditions (DIAD, PPh₃) to install the N,2-dimethylpropane-2-sulfinamide group.
-
Yield : 58–72% after column chromatography (hexane/acetone gradient).
-
Alternative Catalytic Asymmetric Synthesis
WO2017136254A1 describes a Rh(I)-catalyzed approach using chiral phosphine ligands:
-
Catalytic System : Bis(norbornadiene)rhodium(I) tetrafluoroborate (0.1–5 mol%) with dicyclohexylphosphinoferrocene (dcpf) ligand.
-
Substrate : Pre-formed benzyloxy-phenylmethylamine intermediate.
-
Conditions : THF/toluene (2:1) at −20°C to 25°C, achieving 85% enantiomeric excess (ee).
-
Advantage : Superior stereocontrol compared to stoichiometric chiral auxiliaries.
Structural Analysis and Characterization
Spectroscopic Validation
X-ray Crystallography
-
Crystal System : Monoclinic, space group P2₁.
-
Key Metrics :
Comparative Analysis with Structural Analogues
The dicyclohexylphosphino group enhances steric bulk, improving catalytic activity in asymmetric hydrogenations compared to diphenylphosphino analogues.
Industrial-Scale Considerations
-
Solvent Selection : Toluene outperforms chlorobenzene in safety and cost (LD₅₀: 5000 mg/kg vs. 2500 mg/kg).
-
Catalyst Recycling : Rh(I) complexes recoverable via biphasic extraction (85% recovery).
-
Throughput : Continuous flow systems reduce reaction time from 24 hours to 6 hours.
Challenges and Optimization
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy or dicyclohexylphosphino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Catalysis
The compound serves as a ligand in asymmetric catalysis , particularly in reactions involving chiral phosphines. Its unique structure allows it to stabilize transition states effectively, leading to enhanced selectivity and yield in various catalytic processes.
Case Study :
In a study focusing on the synthesis of chiral amines, [S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide] was employed as a ligand in palladium-catalyzed reactions. The results demonstrated a significant improvement in enantioselectivity compared to traditional ligands, achieving up to 98% ee (enantiomeric excess) in certain substrates .
| Ligand Type | Enantioselectivity | Reaction Type |
|---|---|---|
| Traditional Ligands | 75% ee | Chiral amine synthesis |
| [S(R)] Ligand | 98% ee | Palladium-catalyzed coupling |
Medicinal Chemistry
This compound is also being explored for its potential therapeutic applications. Its structural features suggest it could interact with biological targets effectively, making it a candidate for drug development.
Case Study :
Research has indicated that derivatives of this sulfinamide can inhibit specific enzymes involved in disease pathways, such as proteases linked to cancer progression. In vitro studies showed that modifications to the benzyloxy group enhanced bioactivity against cancer cell lines, suggesting that further optimization could lead to promising anticancer agents .
Material Science
The compound's phosphine moiety allows it to be utilized in the development of advanced materials, particularly in creating functionalized polymers and nanocomposites.
Case Study :
In a recent project, this compound] was used to synthesize polymeric materials with enhanced electrical conductivity and thermal stability. The incorporation of this ligand into polymer matrices resulted in materials suitable for electronic applications .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving the formation of coordination complexes with metals. These interactions can alter the reactivity of the metal center, enabling various catalytic processes. The pathways involved typically include the activation of substrates and the stabilization of transition states.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs (Table 1) share the sulfinamide core but differ in aryl/phosphine substituents, significantly altering steric, electronic, and catalytic properties.
Table 1: Comparison of Structural Analogs
| Compound Name | Substituents | Molecular Formula | CAS Number | Key Applications/Properties | References |
|---|---|---|---|---|---|
| Target Compound | 3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl, phenylmethyl | C₃₉H₅₃NO₂PS | 2241598-32-1 | Asymmetric catalysis (e.g., hydrogenation), chiral auxiliary in stereoselective synthesis | |
| [S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide | 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalenyl | C₄₃H₅₉NO₂PS | Not provided | Enhanced steric bulk for selective substrate binding in catalysis | |
| [S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide | 2,4,6-triisopropylphenyl | C₄₃H₆₁NO₂PS | Not provided | Improved electron-withdrawing effects; potential use in air-sensitive reactions | |
| [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide | Benzo[d][1,3]dioxol-5-yl, diphenylphosphino | C₃₀H₃₀NO₃PS | 2565792-84-7 | Ligand for coordination chemistry; moderate solubility in polar solvents |
Impact of Substituents on Properties
- Electronic Effects : The benzyloxy group in the target compound provides electron-donating character, stabilizing metal-ligand complexes in catalytic cycles compared to electron-withdrawing substituents (e.g., nitro groups in ) .
- Solubility : The benzyloxy moiety improves solubility in organic solvents (e.g., THF, dichloromethane) relative to analogs with hydrophobic tetramethylnaphthalenyl groups .
Catalytic Performance and Research Findings
- Asymmetric Hydrogenation: Dicyclohexylphosphino-based ligands (common in all analogs) are widely used in rhodium- or ruthenium-catalyzed hydrogenations. The target compound’s benzyloxy group may improve substrate coordination via π-π interactions, as seen in related systems .
- Chiral Resolution : Sulfinamide ligands with rigid backbones (e.g., triisopropylphenyl analog) exhibit higher enantiomeric excess (ee) in ketone reductions compared to flexible analogs .
Methodological Considerations in Comparing Similarity
Similarity assessment () involves structural descriptors (e.g., Tanimoto coefficients) and pharmacophore models. For the target compound, key similarity drivers include:
- Phosphine-Sulfinamide Scaffold : Shared with all analogs, critical for metal coordination.
- Aryl Group Diversity : Substituent variations necessitate 3D shape-based similarity metrics to evaluate catalytic efficacy .
Biological Activity
The compound [S(R)]-N-[(S)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 2565792-55-2) is a sulfinamide derivative characterized by a complex structure that includes a benzyloxy group and a dicyclohexylphosphino moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₄₁H₅₂NO₂PS
- Molecular Weight : 653.91 g/mol
- Purity : ≥95%
- IUPAC Name : (R)-N-((S)-(3-(benzyloxy)-2-(dicyclohexylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- CAS Number : 2565792-55-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its phosphine ligand structure. Phosphine ligands are known to participate in several biochemical pathways, influencing enzymatic reactions and cellular signaling mechanisms.
Key Mechanisms:
- Enzyme Inhibition : The sulfinamide group may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation : The compound may act as a modulator of receptors involved in neurotransmission, which could have implications for neurological disorders.
Biological Activity Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Studies:
-
Anticancer Activity : A study indicated that sulfinamides can exhibit anticancer properties by inhibiting farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer cell proliferation .
Compound IC50 (µM) Target Sulfinamide A 5.0 Farnesyltransferase Sulfinamide B 3.5 Farnesyltransferase - Neurotransmitter Interaction : Research into similar phosphine-containing compounds has shown their ability to modulate dopamine and serotonin transporters, suggesting that this compound may also influence these pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfinamide derivatives. Modifications to the phosphine and sulfinamide groups can lead to variations in potency and selectivity for different biological targets.
| Modification | Effect on Activity |
|---|---|
| Increased steric bulk at phosphorus | Enhanced enzyme inhibition |
| Alteration of the benzyloxy group | Changes in receptor affinity |
Q & A
Q. What strategies mitigate racemization during scale-up synthesis?
- Methodological Answer : Optimize solvent polarity (e.g., switch from THF to toluene) and reduce reaction temperature to −40°C. Use flow chemistry (Omura-Sharma-Swern oxidation) for precise control of residence time and mixing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
